molecular formula C18H19F3N2O4S B2870647 1-((1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058514-69-3

1-((1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No. B2870647
CAS RN: 2058514-69-3
M. Wt: 416.42
InChI Key: DOTNDARFPZGLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C18H19F3N2O4S and its molecular weight is 416.42. The purity is usually 95%.
The exact mass of the compound 1-((1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-((1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry: Factor Xa Inhibition

This compound is structurally relevant to the field of medicinal chemistry, particularly as an intermediate in the synthesis of Factor Xa inhibitors . Factor Xa is a crucial enzyme in the coagulation cascade, and its inhibition is a targeted approach for developing anticoagulant therapies. The trifluoromethyl group and the bicyclic structure contribute to the compound’s binding affinity and specificity towards Factor Xa, making it a valuable intermediate for drugs that prevent thrombosis.

Organic Synthesis: Chiral Building Blocks

The chiral centers within the compound’s structure make it a candidate for use as a chiral building block in organic synthesis . The presence of both pyrrolidine and azabicyclooctane rings offers a versatile framework for constructing complex, chiral molecules. This can be particularly useful in the synthesis of pharmaceuticals where chirality plays a significant role in drug efficacy.

properties

IUPAC Name

1-[8-[4-(trifluoromethyl)phenyl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O4S/c19-18(20,21)11-1-5-15(6-2-11)28(26,27)23-12-3-4-13(23)10-14(9-12)22-16(24)7-8-17(22)25/h1-2,5-6,12-14H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTNDARFPZGLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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